8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazoles and triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an imidazolylpropyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazole and triazine rings. One common method involves the condensation of 4-ethoxybenzaldehyde with 1H-imidazole and subsequent cyclization with appropriate reagents to form the triazine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or triazine rings, often using reagents like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted imidazole or triazine compounds.
Scientific Research Applications
8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis (4-(1H-imidazol-1-yl)phenyl)ethene: This compound shares the imidazole moiety but differs in its overall structure and properties.
4-(1H-imidazol-1-yl)benzoic acid: Another imidazole derivative with distinct chemical and biological properties.
Uniqueness
8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its combination of an ethoxyphenyl group, an imidazolylpropyl group, and a triazine ring.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-2-30-16-6-4-15(5-7-16)26-12-13-27-19(29)17(23-24-20(26)27)18(28)22-8-3-10-25-11-9-21-14-25/h4-7,9,11,14H,2-3,8,10,12-13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWPKSFYGDGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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